4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
4-Iodo-1-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with an iodine atom at the 4-position, a methyl group at the 1-position, and a carbohydrazide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with 1,3-diketones or other suitable precursors.
Methylation: The methyl group at the 1-position can be introduced using methylating agents such as methyl iodide.
Carbohydrazide Formation: The carbohydrazide group can be introduced through the reaction of the pyrazole derivative with hydrazine hydrate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Types of Reactions:
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Deiodinated pyrazole derivatives.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Iodo-1-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carbohydrazide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile: Similar structure but with a nitrile group instead of a carbohydrazide.
4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carbohydrazide.
1-Methyl-3,5-diiodo-1H-pyrazole: Contains additional iodine atoms at different positions.
Uniqueness: 4-Iodo-1-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts specific chemical reactivity and biological activity not found in its analogs .
Properties
IUPAC Name |
4-iodo-2-methylpyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN4O/c1-10-4(5(11)9-7)3(6)2-8-10/h2H,7H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDKLQHHMLEPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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